molecular formula C16H12Cl2N4O3S3 B10874134 N'-[2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]thiophene-2-carbohydrazide

N'-[2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]thiophene-2-carbohydrazide

Cat. No.: B10874134
M. Wt: 475.4 g/mol
InChI Key: TWWPJTNYEZUVIT-UHFFFAOYSA-N
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Description

N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that incorporates multiple functional groups, including a thiadiazole ring, a dichlorophenoxy moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar steps as described above, with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]-2-THIOPHENECARBOHYDRAZIDE is unique due to its combination of a dichlorophenoxy moiety, a thiadiazole ring, and a thiophene ring, which confer distinct chemical and biological properties. This unique structure allows it to exhibit a wide range of activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12Cl2N4O3S3

Molecular Weight

475.4 g/mol

IUPAC Name

N'-[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C16H12Cl2N4O3S3/c17-9-3-4-11(10(18)6-9)25-7-14-20-22-16(28-14)27-8-13(23)19-21-15(24)12-2-1-5-26-12/h1-6H,7-8H2,(H,19,23)(H,21,24)

InChI Key

TWWPJTNYEZUVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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